molecular formula C18H15FN2O2S2 B1300707 3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide

3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide

Cat. No.: B1300707
M. Wt: 374.5 g/mol
InChI Key: GKDXBLLDCMXAKD-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide is a complex organic compound with a unique structure that includes fluorobenzyl, thienyl, and thiophenecarbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl alcohol with a suitable thiophene derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15FN2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C18H15FN2O2S2/c1-12-6-8-24-16(12)10-20-21-18(22)17-15(7-9-25-17)23-11-13-2-4-14(19)5-3-13/h2-10H,11H2,1H3,(H,21,22)

InChI Key

GKDXBLLDCMXAKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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